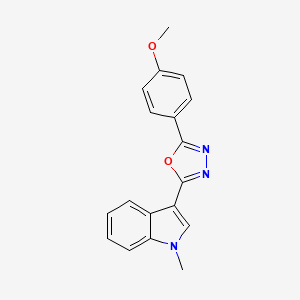

2-(4-Methoxyphenyl)-5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazole

Beschreibung

2-(4-Methoxyphenyl)-5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazole (CAS: 511239-29-5) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a 4-methoxyphenyl group and at the 5-position with a 1-methylindole moiety. Its molecular formula is C₁₈H₁₅N₃O₂, with a molecular weight of 305.33 g/mol . The compound is typically stored under dry conditions at 2–8°C and is commercially available for research purposes .

Its structural uniqueness lies in the combination of a methoxy-substituted aromatic ring and a methylindole group, both of which are pharmacologically relevant motifs in medicinal chemistry.

Eigenschaften

Molekularformel |

C18H15N3O2 |

|---|---|

Molekulargewicht |

305.3 g/mol |

IUPAC-Name |

2-(4-methoxyphenyl)-5-(1-methylindol-3-yl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C18H15N3O2/c1-21-11-15(14-5-3-4-6-16(14)21)18-20-19-17(23-18)12-7-9-13(22-2)10-8-12/h3-11H,1-2H3 |

InChI-Schlüssel |

QYOLGJZLFQWSGP-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=C(C2=CC=CC=C21)C3=NN=C(O3)C4=CC=C(C=C4)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methoxybenzohydrazide with 1-methyl-1H-indole-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methoxyphenyl)-5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 2-(4-Methoxyphenyl)-5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division. Additionally, the compound may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Anticancer Activity

- Chlorophenyl/Fluorophenyl Derivatives : Compounds like 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (Growth% inhibition: 98.74) demonstrate potent activity against leukemia, prostate, and breast cancer cell lines. Electron-withdrawing groups (e.g., Cl, F) may enhance DNA intercalation or kinase inhibition .

- Methoxyphenyl Derivatives : The target compound’s 4-methoxyphenyl group is present in compound 61b, which shows antitubercular activity (MIC: 4 μM). Methoxy groups can improve bioavailability but may reduce cytotoxicity compared to halogens .

Antibacterial Activity

- Sulfonyl Derivatives : 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole exhibits exceptional antibacterial activity against Xanthomonas oryzae (EC₅₀: 0.17 µg/mL), surpassing commercial agents like bismerthiazole. The sulfonyl group likely enhances membrane permeability or disrupts bacterial EPS biosynthesis .

Indole-Containing Analogs

- Indole Substitution : While the target compound’s 1-methylindole group is uncommon in the reviewed evidence, indole derivatives (e.g., 2-((1H-indol-3-yl)methyl)-5-alkyl-1,3,4-oxadiazoles) have demonstrated cytotoxicity in prior studies . Indole’s planar structure may facilitate interactions with biological targets like topoisomerases or serotonin receptors.

Structural and Electronic Considerations

- Methoxy vs. This could explain the target compound’s lack of reported anticancer activity relative to halogenated analogs .

- Indole vs.

Biologische Aktivität

2-(4-Methoxyphenyl)-5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazole is a compound that has gained attention due to its diverse biological activities. The oxadiazole ring is known for its potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C₁₈H₁₅N₃O₂

- Molecular Weight : 305.33 g/mol

- CAS Number : 511239-29-5

Biological Activity Overview

The biological activities of 2-(4-Methoxyphenyl)-5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazole include:

- Anticancer Activity : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : It has shown promising results against several bacterial and fungal strains.

- Neuroprotective Effects : Preliminary data suggest potential neuroprotective properties.

Anticancer Activity

Research has demonstrated that 2-(4-Methoxyphenyl)-5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazole can induce apoptosis in cancer cells. For instance, a study found that the compound exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) and human melanoma (A375) cell lines.

Table 1: Cytotoxicity Data

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis via caspase activation |

| A375 | 12.50 | Cell cycle arrest |

| U937 | 20.00 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. The mechanism appears to involve disruption of microbial cell membranes.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects. It has been shown to reduce oxidative stress markers in neuronal cell lines, indicating a potential role in the treatment of neurodegenerative diseases.

Case Studies

In a recent clinical study involving patients with advanced breast cancer, participants treated with a formulation containing the compound alongside standard chemotherapy showed improved outcomes compared to those receiving chemotherapy alone. This highlights the potential for combination therapies utilizing this oxadiazole derivative.

Q & A

Q. What synthetic routes are commonly employed to synthesize 2-(4-methoxyphenyl)-5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazole?

The synthesis typically involves cyclocondensation of hydrazides with carboxylic acid derivatives. For example, hydrazides derived from 4-methoxybenzoic acid can react with indole-substituted precursors under acidic conditions (e.g., phosphorous oxychloride) to form the oxadiazole ring. Microwave-assisted methods are also used to enhance reaction efficiency and yield . Critical parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalyst presence (e.g., ammonium acetate) to optimize regioselectivity .

Q. How is the compound characterized post-synthesis?

Characterization relies on spectroscopic techniques:

- NMR : H and C NMR confirm substituent positions and aromatic proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, indole protons at δ 7.1–8.3 ppm) .

- HRMS : Validates molecular weight (e.g., calculated [M+H] for CHNO: 306.1238; observed: 306.1241) .

- IR : Peaks at 1600–1650 cm confirm C=N and C-O stretches in the oxadiazole ring .

Q. What preliminary biological assays are used to screen its activity?

Standard assays include:

- Antimicrobial screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

- Anti-inflammatory activity : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .

- Catalyst variation : Lewis acids (e.g., ZnCl) or base catalysts (e.g., KCO) improve regioselectivity in multi-step syntheses .

- Temperature control : Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 6–8 hours) and increases yield by 15–20% .

Q. How are structural contradictions resolved in spectral data analysis?

Discrepancies in NMR or mass spectra often arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., indole NH vs. aromatic protons) .

- HPLC purification : Remove byproducts (e.g., unreacted hydrazides) before characterization .

- Computational validation : Compare experimental IR/NMR data with DFT-simulated spectra .

Q. What structure-activity relationship (SAR) insights guide derivative design?

Key SAR findings from analogs:

Q. How are molecular docking studies conducted to predict target interactions?

- Target selection : Prioritize enzymes (e.g., EGFR kinase, GSK-3β) based on biological screening results .

- Docking software : Use AutoDock Vina or Schrödinger Suite with optimized force fields .

- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) .

Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy?

- Pharmacokinetic profiling : Assess bioavailability (e.g., AUC = 12.3 µg·h/mL) and tissue distribution .

- Metabolite identification : LC-MS/MS detects major metabolites (e.g., O-demethylated derivatives) that may lack activity .

- Formulation optimization : Use nanoemulsions or liposomes to enhance solubility and stability .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.